Cas no 1561402-62-7 (Ethyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate)
![Ethyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/1561402-62-7x500.png)
Ethyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate
- 1-Oxaspiro[2.6]nonane-2-carboxylic acid, 6-ethyl-, ethyl ester
- Ethyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate
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- インチ: 1S/C13H22O3/c1-3-10-6-5-8-13(9-7-10)11(16-13)12(14)15-4-2/h10-11H,3-9H2,1-2H3
- InChIKey: KAVPCMXGPRMOJI-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=O)OCC)C21CCCC(CC)CC2
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 264
- トポロジー分子極性表面積: 38.8
- 疎水性パラメータ計算基準値(XlogP): 3.1
Ethyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-699189-1.0g |
ethyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate |
1561402-62-7 | 1g |
$914.0 | 2023-05-29 | ||
Enamine | EN300-699189-10.0g |
ethyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate |
1561402-62-7 | 10g |
$3929.0 | 2023-05-29 | ||
Enamine | EN300-699189-0.05g |
ethyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate |
1561402-62-7 | 0.05g |
$768.0 | 2023-05-29 | ||
Enamine | EN300-699189-0.5g |
ethyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate |
1561402-62-7 | 0.5g |
$877.0 | 2023-05-29 | ||
Enamine | EN300-699189-2.5g |
ethyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate |
1561402-62-7 | 2.5g |
$1791.0 | 2023-05-29 | ||
Enamine | EN300-699189-0.1g |
ethyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate |
1561402-62-7 | 0.1g |
$804.0 | 2023-05-29 | ||
Enamine | EN300-699189-5.0g |
ethyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate |
1561402-62-7 | 5g |
$2650.0 | 2023-05-29 | ||
Enamine | EN300-699189-0.25g |
ethyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate |
1561402-62-7 | 0.25g |
$840.0 | 2023-05-29 |
Ethyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate 関連文献
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1. Book reviews
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
Ethyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylateに関する追加情報
Ethyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate (CAS No. 1561402-62-7): A Comprehensive Overview
Ethyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate (CAS No. 1561402-62-7) is a compound of significant interest in the field of pharmaceutical chemistry and organic synthesis. Its unique spirocyclic structure and carboxylate functional group make it a versatile intermediate for the development of various bioactive molecules. This article provides an in-depth exploration of the compound's chemical properties, synthetic pathways, and its emerging applications in medicinal chemistry.
The molecular structure of Ethyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate features a spirocyclic core, which is a fused ring system consisting of an oxygen atom and a nonane ring. This configuration imparts unique steric and electronic properties to the molecule, making it an attractive scaffold for drug design. The presence of an ethyl group at the 6-position and a carboxylate ester at the 2-position further enhances its reactivity and potential utility in synthetic transformations.
In recent years, there has been growing interest in spirocyclic compounds due to their ability to exhibit high binding affinity and selectivity towards biological targets. The spirocyclic core in Ethyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate has been shown to mimic the conformational flexibility of natural products, thereby facilitating the development of novel therapeutic agents. This has led to several studies exploring its potential as a building block for small-molecule drugs.
The synthesis of Ethyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions, esterification, and functional group interconversions. Advanced techniques such as transition metal catalysis have been employed to improve reaction efficiency and selectivity. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore its importance as a precursor in medicinal chemistry.
One of the most compelling aspects of Ethyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate is its potential application in the development of bioactive molecules targeting various diseases. Recent studies have demonstrated its utility as a scaffold for designing inhibitors of enzymes involved in metabolic pathways. For instance, derivatives of this compound have shown promising activity against kinases and proteases, which are key targets in oncology research. The spirocyclic structure allows for fine-tuning of molecular interactions, enabling the development of highly specific inhibitors with improved pharmacokinetic profiles.
The carboxylate ester functionality in Ethyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate also offers opportunities for further derivatization, allowing chemists to explore diverse chemical space. This has led to the synthesis of numerous analogs with varying biological activities. Functional groups such as amides, alcohols, and thiols can be introduced through straightforward reactions, providing access to a library of compounds for high-throughput screening.
The pharmaceutical industry has recognized the potential of spirocyclic compounds like Ethyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate as key components in drug discovery programs. Several companies are actively investigating its derivatives for therapeutic applications, including central nervous system disorders and inflammatory diseases. The compound's ability to modulate biological pathways makes it a valuable asset in the quest for novel therapeutics.
In conclusion, Ethyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate (CAS No. 1561402-62-7) is a multifaceted compound with significant potential in pharmaceutical chemistry and organic synthesis. Its unique structural features and reactivity make it an excellent scaffold for drug design, while its synthetic accessibility ensures its continued relevance in research and development efforts. As our understanding of biological targets advances, compounds like this are poised to play a crucial role in the discovery and development of next-generation therapeutics.
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